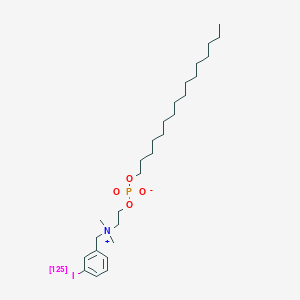
Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate, also known as DIMEB, is a cationic surfactant that has been extensively studied for its potential applications in various fields. This molecule has a unique structure that allows it to interact with biological membranes and has been shown to have promising results as a gene delivery agent, antimicrobial agent, and in cancer therapy.
Mécanisme D'action
The mechanism of action of Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate involves its interaction with biological membranes. Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate has a positively charged head group that interacts with the negatively charged phospholipid head groups in the membrane. This interaction causes the membrane to become destabilized, leading to the disruption of the membrane structure. This disruption can lead to the release of cellular contents, including DNA, which can then be taken up by the cell.
Effets Biochimiques Et Physiologiques
Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate has also been shown to disrupt bacterial and fungal membranes, leading to cell death. Additionally, Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate has been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate in lab experiments is its ability to effectively deliver genes to cells. Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate has also been shown to have antimicrobial properties, making it a promising candidate for the development of new antimicrobial agents. However, one limitation of using Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate is its potential toxicity. Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate has been shown to be toxic to cells at high concentrations, and therefore, careful consideration must be taken when using this molecule in lab experiments.
Orientations Futures
There are several future directions for the study of Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate. One potential direction is the development of new gene delivery systems using Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate. Additionally, Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate could be further studied for its potential use as an antimicrobial agent. Further research could also be conducted to determine the potential use of Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate in cancer therapy. Finally, the toxicity of Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate could be further studied to determine safe concentrations for use in lab experiments.
Méthodes De Synthèse
The synthesis of Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate involves the reaction of hexadecylphosphonic acid with N,N-dimethyl-N-(m-iodobenzyl)amine. This reaction yields the Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate molecule, which is then purified using various chromatographic techniques.
Applications De Recherche Scientifique
Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate has been studied for its potential applications in gene delivery. It has been shown to effectively deliver genes to various cell types, including cancer cells. Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate has also been studied for its potential use as an antimicrobial agent. It has been shown to have activity against various bacteria and fungi, making it a promising candidate for the development of new antimicrobial agents. Additionally, Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate has been studied for its potential use in cancer therapy. It has been shown to induce cell death in cancer cells and has been studied as a potential treatment for various types of cancer.
Propriétés
Numéro CAS |
144774-69-6 |
|---|---|
Nom du produit |
Hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate |
Formule moléculaire |
C27H49INO4P |
Poids moléculaire |
607.6 g/mol |
Nom IUPAC |
hexadecyl 2-[(3-(125I)iodanylphenyl)methyl-dimethylazaniumyl]ethyl phosphate |
InChI |
InChI=1S/C27H49INO4P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-32-34(30,31)33-23-21-29(2,3)25-26-19-18-20-27(28)24-26/h18-20,24H,4-17,21-23,25H2,1-3H3/i28-2 |
Clé InChI |
WNNIEPPYNUUKFO-LYCVTSOGSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)CC1=CC(=CC=C1)[125I] |
SMILES |
CCCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)CC1=CC(=CC=C1)I |
SMILES canonique |
CCCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)CC1=CC(=CC=C1)I |
Synonymes |
hexadecyl-2-(N,N-dimethyl-N-(3-iodobenzyl)ammonium) ethyl phosphate hexadecyl-2-(N,N-dimethyl-N-(m-iodobenzyl)ammonium) ethyl phosphate NM 326 NM-326 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



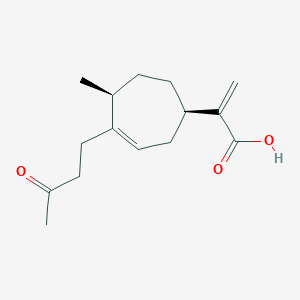
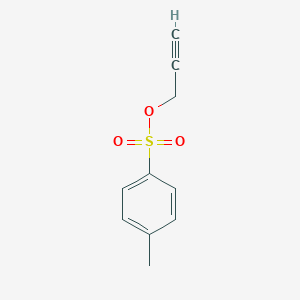
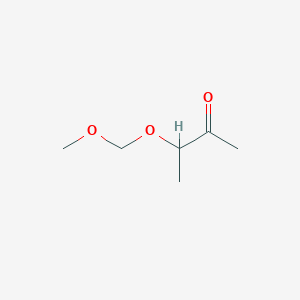
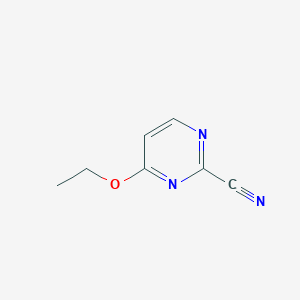
![Silane, dimethylbis(2-methyl-3H-benz[e]inden-3-yl)-](/img/structure/B114436.png)
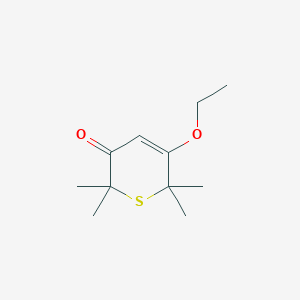
![(2-Chloro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine](/img/structure/B114438.png)
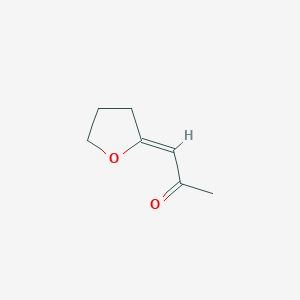
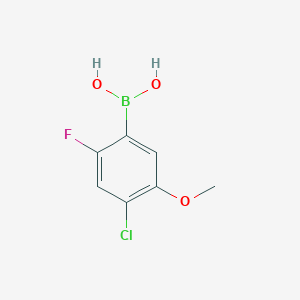
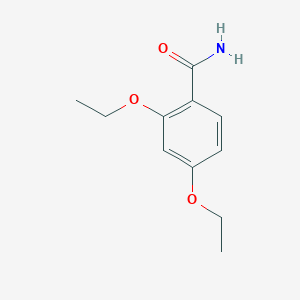
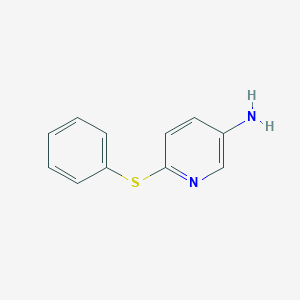
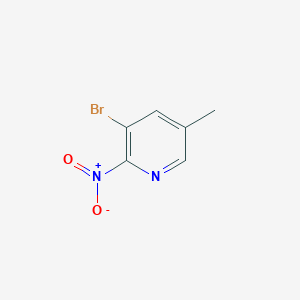
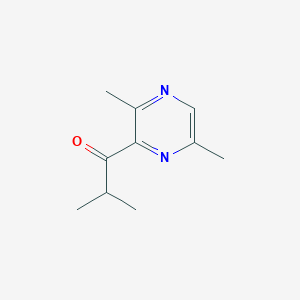
![3-Chloro-5-[[(ethoxycarbonyl)amino]sulfonyl]-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester](/img/structure/B114462.png)